(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol
Description
(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol is a chiral pyridine derivative characterized by a hydroxyl group at the terminal position of a three-carbon chain, a methyl group at the stereogenic C2 position (R-configuration), and a pyridin-4-yl substituent at C2.
Properties
IUPAC Name |
(2R)-2-methyl-3-pyridin-4-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-11)6-9-2-4-10-5-3-9/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKBVKJZIZSPLL-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=NC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable alkylating agent.
Alkylation: The pyridine undergoes alkylation with a halogenated propanol derivative under basic conditions to form the desired product.
Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.
Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired (2R)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol and analogous pyridine-propanol derivatives:
Physicochemical Properties
- Solubility: The hydroxyl group in this compound enhances water solubility compared to non-polar analogs like 3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol, where methoxy groups reduce polarity .
- Reactivity: Propargyl alcohol derivatives (e.g., compounds from and ) exhibit higher reactivity due to the triple bond, enabling click chemistry or polymerization, unlike the saturated propanol chain in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
